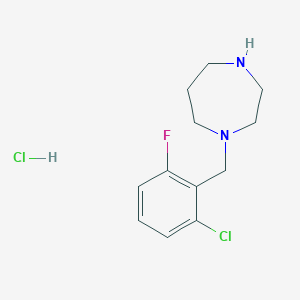

1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride

Descripción general

Descripción

1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride is a chemical compound with the molecular formula C12H17Cl2FN2. It is primarily used in proteomics research and has applications in various scientific fields .

Métodos De Preparación

The synthesis of 1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride involves several steps. The starting material, 2-chloro-6-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with homopiperazine. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Aplicaciones Científicas De Investigación

1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various biochemical pathways and cellular processes, leading to its observed effects in biological systems .

Comparación Con Compuestos Similares

1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride can be compared with other similar compounds, such as:

- 1-(2-Chlorobenzyl)homopiperazine hydrochloride

- 1-(2-Fluorobenzyl)homopiperazine hydrochloride

- 1-(2-Bromobenzyl)homopiperazine hydrochloride

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in this compound makes it unique and may contribute to its specific properties and applications.

Actividad Biológica

1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound can be characterized by its molecular formula . The presence of a chloro and a fluorine atom in its structure suggests that it may exhibit unique interactions with biological targets, enhancing its activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a selective antagonist or inhibitor in certain pathways, particularly those involved in cancer proliferation and inflammation.

Key Mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have shown efficacy in inhibiting histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to apoptosis in cancer cells and modulation of inflammatory responses .

- Receptor Interaction : The compound may exhibit affinity for neurotransmitter receptors, influencing neuronal signaling pathways and potentially offering therapeutic benefits for neurological disorders.

Biological Activity Data

The biological activity of this compound has been evaluated across various studies. Below is a summary table highlighting its pharmacological effects:

Case Studies

- Cancer Therapeutics : In a study examining the effects of various HDAC inhibitors, this compound demonstrated significant antiproliferative effects against breast cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Antiviral Research : The compound has been tested against the influenza virus, showing promising antiviral activity with an EC50 of 0.26 µM, suggesting it could be developed further as an antiviral drug .

- Neuropharmacology : Investigations into the compound’s effects on neurotransmitter systems have indicated possible benefits in treating neurodegenerative diseases, although further studies are required to elucidate these mechanisms fully .

Propiedades

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2.ClH/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16;/h1,3-4,15H,2,5-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTOSKJVSIZOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947274 | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244022-69-3 | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.